molecular formula C25H30N2O5 B2529675 5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618087-72-2

5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2529675
CAS No.: 618087-72-2
M. Wt: 438.524
InChI Key: ZVPKMGFSDUGYKE-UHFFFAOYSA-N
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Description

The compound 5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is an organic molecule featuring a pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis involving the construction of the pyrrole ring, followed by the functionalization of the phenyl and furan rings, and finally the introduction of the allyloxy and diethylaminoethyl groups. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.

Industrial Production Methods

While detailed industrial production methods might vary, they generally scale up laboratory conditions using large reactors, automated systems for precise addition of reagents, and rigorous quality control processes to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The hydroxy group in the compound may undergo oxidation to form carbonyl compounds.

  • Reduction: The carbonyl groups may be reduced to alcohols under appropriate conditions.

  • Substitution: The allyloxy and phenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Typical conditions include varied pH levels, temperatures ranging from 0 to 100 degrees Celsius, and the use of inert atmospheres when necessary.

Major Products

Products vary depending on the type of reaction. Oxidation typically yields carbonyl-containing compounds, reduction yields alcohol derivatives, and substitution reactions produce a range of functionalized compounds.

Scientific Research Applications

This compound has several promising applications:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Potential as a molecular probe or ligand in biochemical assays.

  • Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The diethylaminoethyl group may interact with biological membranes, altering cell function, while the pyrrole and furan rings may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds with similar structures, this molecule's combination of an allyloxyphenyl group and a diethylaminoethyl side chain provides unique chemical properties, such as improved solubility and enhanced reactivity in certain contexts.

List of Similar Compounds

  • 5-phenyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-furan-2-carbonyl-1H-pyrrol-2(5H)-one: Lacks the allyloxy group, altering its reactivity and application scope.

  • 5-(4-methoxyphenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one: Contains a methoxy group instead of an allyloxy group, impacting its biological activity.

There you have it—a comprehensive look at 5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one. Intrigued?

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-16-31-19-11-9-18(10-12-19)22-21(23(28)20-13-8-17(4)32-20)24(29)25(30)27(22)15-14-26(6-2)7-3/h5,8-13,22,29H,1,6-7,14-16H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPKMGFSDUGYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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